N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N,N-diethyl-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2S/c1-6-20(7-2)12(22)10-24-15-17-16-13(21(15)8-3)11-9-19(4)18-14(11)23-5/h9H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDGUFYOJFLEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(CC)CC)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its unique structural features that include a thioacetamide moiety linked to both a 1,2,4-triazole and a pyrazole. Its molecular formula is , which indicates a significant presence of nitrogen and sulfur—elements commonly associated with biologically active compounds. This article delves into the biological activities associated with this compound, including its potential applications in medicinal chemistry.
The biological activity of N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be attributed to the following mechanisms:
- Antimicrobial Activity : Compounds with similar structural motifs have shown efficacy against various microbial strains. The thio group in this compound enhances its interaction with microbial enzymes, leading to inhibition of growth.
- Antifungal Properties : The presence of the 1,2,4-triazole ring is particularly significant in antifungal activity. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Anticancer Potential : Research indicates that derivatives containing both pyrazole and triazole structures exhibit cytotoxic effects against cancer cell lines. The compound's ability to interact with cellular pathways involved in apoptosis makes it a candidate for further anticancer studies.
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals the unique profile of N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-(3-Methoxyphenyl)-1H-pyrazole | Contains pyrazole | Antimicrobial | Lacks thio group |
| 4-Ethylthioacetophenone | Contains thio group | Antifungal | No triazole or pyrazole |
| 5-(5-Methylpyrazolyl)-1,2,4-triazole | Contains both triazole and pyrazole | Antioxidant | Different substitution pattern |
The unique combination of functional groups in N,N-diethyl-2-(...) distinguishes it from other compounds, potentially contributing to its diverse biological activities.
Synthesis and Evaluation
Research has demonstrated that the synthesis of N,N-diethyl-2-(...) typically involves multi-step reactions starting from commercially available precursors. The evaluation of its biological activity often employs various assays:
- Antimicrobial Assays : The compound has been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing significant inhibition zones indicative of antimicrobial properties.
- Cytotoxicity Tests : In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma cells) have revealed IC50 values that suggest moderate to high cytotoxicity compared to standard chemotherapeutic agents.
- Mechanistic Studies : Molecular docking studies have indicated potential binding sites on target proteins involved in cancer progression and microbial resistance mechanisms.
Notable Research Outcomes
Recent studies highlight the promising biological activities of N,N-diethyl-2-(...) with findings such as:
- Anticancer Activity : In a study involving various derivatives, N,N-diethyl showed superior activity against A549 cells with an IC50 value significantly lower than that of conventional drugs like doxorubicin .
- Antifungal Efficacy : The compound exhibited potent antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a common scaffold with several triazole-thioacetamide derivatives, differing primarily in substituents on the triazole and acetamide groups. Key comparisons include:
Key Observations :
- Pyridine vs. Pyrazole: VUAA1 and OLC15 feature pyridine substituents, which enhance π-π stacking with aromatic residues in Orco receptors .
- Biological Activity: While VUAA1 and OLC15 exhibit agonist/antagonist effects on Orco, the target compound’s activity remains uncharacterized.
Physicochemical Comparison :
| Property | Target Compound | VUAA1 | OLC15 |
|---|---|---|---|
| Molecular Weight | 336.42 g/mol | 383.48 g/mol | 395.54 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 3.6 |
| Hydrogen Bond Acceptors | 8 | 7 | 7 |
| Rotatable Bonds | 7 | 6 | 8 |
The lower molecular weight and logP of the target compound suggest enhanced bioavailability compared to OLC15 but reduced receptor affinity relative to VUAA1 .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves sequential heterocyclization and alkylation. For example, hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate followed by reaction with phenyl isothiocyanate yields the triazole-thiol intermediate. Subsequent alkylation with chloroacetamide derivatives under alkaline conditions (e.g., KOH/ethanol reflux) provides the target compound. Optimization of reaction time, temperature (e.g., 60–80°C), and stoichiometry improves yields (≥85%) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of 1H NMR (to confirm proton environments, e.g., methyl groups on pyrazole/triazole), IR spectroscopy (to identify thioacetamide C=S stretching at ~1250 cm⁻¹), and elemental analysis (to validate C/H/N/S ratios). For crystalline derivatives, X-ray crystallography (using SHELX software for refinement) resolves bond lengths and angles, critical for verifying regiochemistry .
Q. What preliminary screening methods are used to assess biological activity?
- Methodological Answer : Computational tools like PASS Online® predict pharmacological profiles (e.g., antimicrobial or anticancer potential) based on structural motifs. Molecular docking (AutoDock Vina or Schrödinger) evaluates binding affinities to target proteins (e.g., kinase domains). Experimental validation follows via in vitro assays (e.g., MIC tests for antimicrobial activity) .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Perform QSAR modeling (using descriptors like logP, polar surface area) to correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over time. For example, pyrazole and triazole moieties enhance π-π stacking with aromatic residues in enzyme active sites .
Q. What strategies resolve contradictions in crystallographic data for structurally similar triazole derivatives?
- Methodological Answer : For twinned or low-resolution data, use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence tests and difference density maps . Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .
Q. How can divergent biological activity data between in silico predictions and in vitro assays be addressed?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvent models). Use surface plasmon resonance (SPR) to measure real-time binding kinetics. If solubility limits activity, modify substituents (e.g., replace ethyl with hydrophilic groups) and re-test via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
